ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate
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Overview
Description
Ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate is a chemical compound with the molecular formula C10H14F2N2O2. It is a member of the pyrazole family, characterized by the presence of a pyrazole ring substituted with a difluoromethyl group and an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate typically involves the reaction of difluoromethylated pyrazole derivatives with ethyl butanoate. One common method includes the use of difluoroacetic acid as a starting material, which undergoes esterification with ethanol in the presence of a catalyst such as nanoscale titanium dioxide . The reaction conditions are optimized to achieve high yield and purity, with the product being isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing cost-effective and readily available raw materials. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process, ensuring consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated carboxylic acids, while reduction can produce difluoromethylated alcohols or amines .
Scientific Research Applications
Ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain, leading to disruption of cellular respiration in target organisms . The difluoromethyl group enhances the compound’s binding affinity and specificity, contributing to its biological efficacy .
Comparison with Similar Compounds
Ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate can be compared with other similar compounds, such as:
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate: This compound also contains a difluoromethyl group and a pyrazole ring but differs in the position of the ester group.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Similar in structure but contains a carboxylic acid group instead of an ester group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl 2-[3-(difluoromethyl)pyrazol-1-yl]butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2N2O2/c1-3-8(10(15)16-4-2)14-6-5-7(13-14)9(11)12/h5-6,8-9H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXRTJDFPPNBPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)N1C=CC(=N1)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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